Lercanidipine hydrochloride
説明
Lercanidipine hydrochloride is an antihypertensive drug . It belongs to the dihydropyridine class of calcium channel blockers, which work by relaxing and opening the blood vessels allowing the blood to circulate more freely around the body . This lowers the blood pressure and allows the heart to work more efficiently .
Synthesis Analysis
The synthesis of this compound involves several steps . A process for the preparation of Lercanidipine and its amorphous form has been patented . The process involves the use of novel derivatives of 2,N-dimethyl-N- (3,3-diphenylpropyl)-1-amino compounds .
Molecular Structure Analysis
The molecular formula of this compound is C36H41N3O6 . Its molecular weight is 611.74 .
Chemical Reactions Analysis
This compound’s solubilities are strongly dependent on the composition and pH of the buffer media . A detailed thermal analysis investigation of this compound was reported, using Differential scanning calorimetry (DSC) and thermogravimetry analysis (TG) as primary screening techniques .
Physical and Chemical Properties Analysis
This compound is a lipophilic third-generation dihydropyridine-calcium channel blocker . It has a molecular weight of 611.73 . It should be stored under the recommended conditions in the Certificate of Analysis .
科学的研究の応用
Nanostructured Lipid Carriers for Enhanced Bioavailability : Lercanidipine hydrochloride-loaded nanostructured lipid carriers (NLCs) show promise for improved oral bioavailability. These NLCs exhibit controlled release, which is beneficial for hypertension treatment (Ranpise, Korabu, & Ghodake, 2014).
Antihypertensive Efficacy : Lercanidipine is effective in reducing systolic and diastolic blood pressure in patients with mild-to-moderate hypertension. It has been compared favorably to other antihypertensive agents like nifedipine, amlodipine, and felodipine (Bang, Chapman, & Goa, 2003).
Transdermal Delivery Systems : Development of transdermal patches of this compound shows enhanced drug permeation and could be a potential alternative to oral delivery, improving patient compliance (Mamatha, Rao, Mukkanti, & Ramesh, 2010).
Solubility and Dissolution Improvement via Inclusion Complexes : Enhancing the solubility and dissolution characteristics of lercanidipine through the formation of inclusion complexes with β-cyclodextrin has been explored, which could potentially improve its bioavailability (Shaikh, Patel, Surti, & Patel, 2017).
Pharmacokinetic Properties : Lercanidipine demonstrates a high degree of lipophilicity and a long receptor half-life, contributing to its prolonged pharmacological efficacy. Its pharmacokinetics include complete absorption, rapid distribution to tissues, and extensive metabolism (Barchielli et al., 1997).
Buccoadhesive Controlled Release Tablets : Buccoadhesive tablets of this compound have been developed for controlled release. These tablets showed potential for enhancing the bioavailability of the drug compared to traditional oral administration (Charde et al., 2008).
Vascular Selectivity and Pharmacological Efficacy : Lercanidipine shows increased vascular selectivity and prolonged pharmacological efficacy in human cardiovascular tissue, which is important for its antihypertensive action (Brixius et al., 2005).
Anti-proliferative Effects on Vascular Smooth Muscle Cells : Lercanidipine exhibits anti-proliferative effects on vascular smooth muscle cells, potentially useful in preventing human restenosis. This is attributed to its influence on cellular reactive oxygen species and signaling pathways (Wu et al., 2009).
Comparison with Other Antihypertensive Drugs : A study comparing this compound with felodipine sustained-release in treating mild-to-moderate hypertension showed significant blood pressure decrease in both cases, with comparable safety profiles (Wu et al., 2015).
Assessment for Transdermal Delivery : this compound's suitability for transdermal delivery has been assessed, highlighting the use of various penetration enhancers for effective transdermal patch formulation (Ravikumar, 2012).
作用機序
Safety and Hazards
将来の方向性
Lercanidipine hydrochloride is used for the treatment of hypertension . If the dose is not working well enough and the blood pressure stays too high, the dose may need to be increased to 20mg once a day . It’s usually taken once a day, at least 15 minutes before a meal . The treatment with this compound is usually long term, even for the rest of your life .
特性
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFYOYKPJLRMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100427-26-7 (Parent) | |
Record name | Lercanidipine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046665 | |
Record name | Lercanidipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132866-11-6, 100427-27-8 | |
Record name | Lercanidipine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132866-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lercanidipine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lercanidipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-[2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-methyl ester, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester hydrochloride hemyhidrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LERCANIDIPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA8TFX68PE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。